molecular formula C17H18ClNO5S2 B2859624 ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine CAS No. 1009715-74-5

((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine

Cat. No.: B2859624
CAS No.: 1009715-74-5
M. Wt: 415.9
InChI Key: VVLBKESFOSFQRN-UHFFFAOYSA-N
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Description

((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine is a synthetic compound with the molecular formula C17H18ClNO5S2 It is characterized by the presence of a chlorophenoxy group attached to a phenylsulfonyl moiety, which is further linked to methionine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable phenyl derivative under controlled conditions to form the chlorophenoxy intermediate.

    Sulfonylation: The chlorophenoxy intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, resulting in the formation of the phenylsulfonyl derivative.

    Coupling with Methionine: The final step involves coupling the phenylsulfonyl derivative with methionine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:

    Oxidation: The methionine moiety can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine involves its interaction with specific molecular targets. The chlorophenoxy group may interact with cellular receptors or enzymes, leading to modulation of biological pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the methionine moiety may play a role in cellular uptake and metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorophenyl)sulfonyl]benzoic Acid: Shares the sulfonyl and chlorophenyl groups but lacks the methionine moiety.

    N-Acyl-α-amino Acids: Similar in structure but with different acyl groups.

    1,3-Oxazoles: Contain a similar phenylsulfonyl moiety but differ in the heterocyclic structure.

Uniqueness

((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine is unique due to the presence of the methionine moiety, which imparts distinct biological properties and potential therapeutic applications. Its combination of chlorophenoxy, phenylsulfonyl, and methionine groups makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S2/c1-25-11-10-15(17(20)21)19-26(22,23)13-8-6-12(7-9-13)24-16-5-3-2-4-14(16)18/h2-9,15,19H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLBKESFOSFQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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